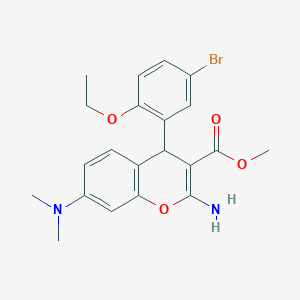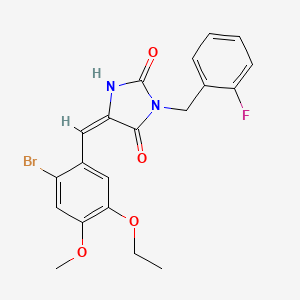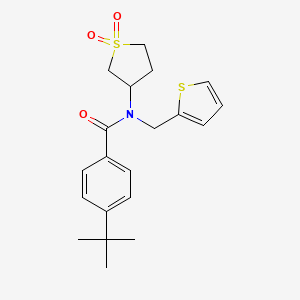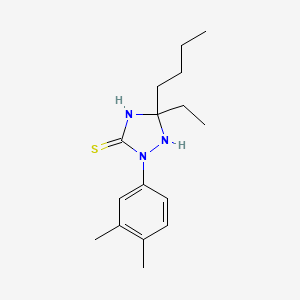
methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenols, brominated aromatic compounds, and amino acids. The key steps in the synthesis may involve:
Bromination: Introduction of the bromine atom into the aromatic ring.
Ethoxylation: Addition of the ethoxy group to the aromatic ring.
Cyclization: Formation of the chromene ring structure.
Amination: Introduction of the amino group.
Esterification: Formation of the carboxylate ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid (HCl) or sodium hydroxide (NaOH)) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential drug candidate or as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-4-(5-bromo-2-methoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate
- Methyl 2-amino-4-(5-chloro-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate
- Methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(methylamino)-4H-chromene-3-carboxylate
Uniqueness
The uniqueness of methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate lies in its specific substitution pattern on the chromene ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, ethoxy group, and dimethylamino group can confer distinct properties compared to similar compounds, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C21H23BrN2O4 |
|---|---|
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
methyl 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C21H23BrN2O4/c1-5-27-16-9-6-12(22)10-15(16)18-14-8-7-13(24(2)3)11-17(14)28-20(23)19(18)21(25)26-4/h6-11,18H,5,23H2,1-4H3 |
InChI-Schlüssel |
IOPHSCFJTQNVKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Br)C2C3=C(C=C(C=C3)N(C)C)OC(=C2C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl {4-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11601936.png)

![(3E)-3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11601942.png)

![6-(2-ethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11601960.png)
![Ethyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]thiophene-3-carboxylate](/img/structure/B11601962.png)
![ethyl (5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11601965.png)
![(5E)-3-(3-chlorophenyl)-5-[4-(dimethylamino)benzylidene]imidazolidine-2,4-dione](/img/structure/B11601970.png)
![ethyl {2-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11601978.png)
![2-{(5Z)-6-oxo-5-[4-(propan-2-yl)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11601982.png)
![5-(benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11601994.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B11601995.png)


